2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
CAS No.: 1219972-68-5
Cat. No.: VC2686159
Molecular Formula: C13H18Cl3NO
Molecular Weight: 310.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219972-68-5 |
|---|---|
| Molecular Formula | C13H18Cl3NO |
| Molecular Weight | 310.6 g/mol |
| IUPAC Name | 2-[2-(2,4-dichlorophenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H17Cl2NO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H |
| Standard InChI Key | IUWMBCRVSAEMSB-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)Cl.Cl |
| Canonical SMILES | C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)Cl.Cl |
Introduction
Chemical Properties and Structure
Molecular Identity and Basic Properties
The presence of two chlorine atoms at positions 2 and 4 of the phenyl ring introduces specific electronic effects that influence the compound's interaction with biological targets. These substituents affect electron distribution within the aromatic ring, potentially enhancing binding affinity to specific receptor sites. The hydrochloride salt formation occurs at the basic nitrogen of the piperidine ring, resulting in a positively charged species that exhibits improved water solubility compared to the free base form, an important consideration for research applications requiring aqueous solutions.
Physical and Chemical Properties
The key physical and chemical properties of 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1219972-68-5 |
| Molecular Formula | C13H18Cl3NO |
| Molecular Weight | 310.6 g/mol |
| IUPAC Name | 2-[2-(2,4-dichlorophenoxy)ethyl]piperidine;hydrochloride |
| InChI | InChI=1S/C13H17Cl2NO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H |
| InChI Key | IUWMBCRVSAEMSB-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)CCOC2=C(C=C(C=C2)Cl)Cl.Cl |
| Physical State | Solid |
| Solubility | Soluble in polar organic solvents and water |
| Stability | Stable under recommended storage conditions |
The structural characteristics and physical properties listed above contribute significantly to the compound's behavior in various research applications. The molecular weight and solubility profile are particularly important for determining appropriate concentrations and solvent systems for experimental procedures. The presence of the hydrochloride salt improves handling and stability compared to the free base form, which is an important consideration for laboratory use.
Synthesis Methods
Synthetic Routes and Precursors
The synthesis of 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride typically follows a multi-step process that utilizes readily available starting materials. The primary synthetic route involves the reaction of piperidine with 2-(2,4-dichlorophenoxy)ethyl halides, commonly the bromide or chloride derivatives. This reaction proceeds through a nucleophilic substitution mechanism, where the nucleophilic nitrogen of the piperidine attacks the electrophilic carbon adjacent to the halide leaving group. The process generally requires controlled conditions to ensure selectivity and high yield of the desired product.
The preparation of the 2-(2,4-dichlorophenoxy)ethyl halide intermediate typically involves the reaction of 2,4-dichlorophenol with an appropriate halogenated ethyl compound, such as 2-bromoethanol or 2-chloroethanol, under basic conditions. This forms the requisite ether linkage that serves as the connecting bridge between the aromatic and heterocyclic portions of the final molecule. Following the substitution reaction with piperidine, the resulting free base is converted to the hydrochloride salt through treatment with hydrochloric acid, precipitating the final product in a form that offers enhanced stability and improved handling characteristics compared to the free base.
Optimization Parameters and Conditions
The efficiency and yield of the synthetic process for 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride can be significantly enhanced through careful optimization of various reaction parameters. Several key factors that influence the reaction outcome include:
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Temperature control: The nucleophilic substitution reaction typically proceeds optimally at moderate temperatures (50-70°C), balancing reaction rate with selectivity to minimize side product formation.
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Solvent selection: Appropriate solvents such as acetonitrile, DMF, or THF can facilitate the nucleophilic substitution by adequately dissolving both reactants and potentially stabilizing transition states.
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Base addition: The presence of a base like potassium carbonate serves to neutralize the hydrogen halide byproduct formed during the reaction, preventing it from interfering with the nucleophilic attack or forming undesired salts with the reactants.
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Reaction time: Sufficient reaction time ensures complete conversion of starting materials, though extended periods may lead to degradation or side reactions. Monitoring by techniques such as TLC or HPLC helps determine optimal completion times.
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Purification methods: Various purification techniques, including recrystallization, column chromatography, or preparative HPLC, may be employed to obtain the final product with high purity, which is essential for research applications requiring precise composition.
By carefully controlling these parameters, researchers can achieve higher yields and purity of 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride, making the synthetic process more efficient and economical for research purposes.
Mechanism of Action and Biological Activity
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride provides valuable insights into how structural modifications might affect its biological activity. Several key structural features contribute to the compound's behavior in biological systems:
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Piperidine ring substitution: The substitution at position 2 of the piperidine ring creates a specific spatial arrangement that affects how the molecule interacts with biological targets. This positioning differs from related compounds like 3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride (CAS: 1219981-21-1) or 1-[2-(2,4-Dichlorophenoxy)ethyl]piperidine derivatives, which would exhibit different binding profiles due to altered spatial arrangements .
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Ethyl linker length: The two-carbon chain connecting the piperidine and phenoxy groups provides a specific distance and flexibility that influences how the two functional ends of the molecule can position themselves relative to binding sites. Shorter or longer linkers would alter this spatial relationship.
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Chlorine substitution pattern: The presence of chlorine atoms at positions 2 and 4 of the phenyl ring affects electron distribution, lipophilicity, and steric properties. These electronic and spatial characteristics influence how strongly and selectively the compound binds to target sites.
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Salt form: The hydrochloride salt formation affects solubility, dissolution rate, and potentially the pharmacokinetic properties of the compound in biological systems compared to free base or other salt forms.
These structure-activity considerations are crucial for researchers working to develop analogues with enhanced properties or attempting to understand the molecular basis for observed biological effects.
Research Applications
Pharmacological Research Utilities
2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride serves as a valuable research tool in pharmacology and biochemistry investigations. Its application extends to various experimental frameworks designed to elucidate biological mechanisms and develop new therapeutic approaches. The compound is particularly useful in studies examining receptor-ligand interactions, where its structural features may enable selective binding to specific receptor subtypes. This selectivity can be exploited to probe receptor function in complex biological systems or to develop more targeted therapeutic agents.
Research indicates that the compound may act as an inhibitor or modulator, depending on the context of use and the specific biological target being investigated. These properties make it valuable for enzyme inhibition studies and for exploring cellular signaling pathways that could be therapeutic targets. The compound's utility extends to comparative studies with structurally similar derivatives, providing insights into how minor structural modifications affect biological activity profiles. Such structure-activity relationship studies are fundamental to rational drug design approaches, where understanding the molecular basis for observed effects guides the development of improved compounds.
Chemical and Analytical Applications
Beyond its biological applications, 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride offers utility in various chemical and analytical contexts. Its well-defined structure and properties make it suitable as a reference standard in analytical method development and validation. The compound can be employed in developing and optimizing chromatographic separation techniques, mass spectrometry methods, or spectroscopic analyses relevant to pharmaceutical and environmental testing.
In synthetic chemistry, the compound serves as a model system for studying reaction mechanisms relevant to pharmaceutical synthesis. The reactions involved in its preparation, including nucleophilic substitution and salt formation, represent common transformations in medicinal chemistry. Understanding these processes in detail contributes to the development of more efficient synthetic routes for related compounds. Additionally, the compound may serve as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications, highlighting its value in chemical research beyond its direct biological effects.
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